molecular formula C10H13ClN2O B1381068 1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride CAS No. 1803601-09-3

1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride

Cat. No.: B1381068
CAS No.: 1803601-09-3
M. Wt: 212.67 g/mol
InChI Key: IXXMYWPJVYMXJL-UHFFFAOYSA-N
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Description

1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant biological activities and are used in various pharmaceutical and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride typically involves the reaction of 3-(aminomethyl)phenyl derivatives with azetidin-2-one precursors. One common method involves the use of sodium borohydride (NaBH4) in isopropanol to promote the reduction of C-3 functionalized azetidin-2-ones . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .

Comparison with Similar Compounds

1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride can be compared with other azetidine derivatives, such as:

The uniqueness of this compound lies in its specific aminomethyl substitution, which imparts distinct chemical and biological properties compared to other azetidine derivatives .

Properties

IUPAC Name

1-[3-(aminomethyl)phenyl]azetidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-7-8-2-1-3-9(6-8)12-5-4-10(12)13;/h1-3,6H,4-5,7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXMYWPJVYMXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)C2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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